molecular formula C6H12ClNO2 B096623 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 18414-30-7

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No. B096623
CAS RN: 18414-30-7
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
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Description

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a derivative of 2-aminocyclopentanecarboxylic acid, which is a conformationally constrained β-amino acid. This compound has been of interest due to its presence in natural sources and its role as a component of the antibiotic amipurimycin . The cis configuration refers to the geometric orientation of the amino and carboxyl groups on the cyclopentane ring.

Synthesis Analysis

The synthesis of related compounds has been reported in various studies. For instance, the synthesis of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid has been achieved, which includes the cis isomer with respect to the hydroxy and carboxyl group . Another study describes the synthesis of cis-2-aminocyclohexanols, which are structurally similar to the compound of interest . The synthesis of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid also provides insights into the methods that could be adapted for synthesizing cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of cis-2-aminocyclopentanecarboxylic acid derivatives has been explored through various techniques, including X-ray crystallography. For example, the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied using X-ray crystallography, revealing that the cis isomer molecules are linked by strong hydrogen bonding in the solid state . This information is relevant to understanding the molecular structure of cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride.

Chemical Reactions Analysis

The chemical reactivity of cis-2-aminocyclopentanecarboxylic acid and its derivatives has been explored in the context of peptide synthesis and the formation of heterocyclic compounds . The study of cis-2-aminocyclohex-4-enecarboxylic acid as a building block for helical foldamers also provides insights into the potential chemical reactions and applications of similar β-amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-2-aminocyclopentanecarboxylic acid derivatives have been characterized in several studies. For instance, the synthesis and characterization of diastereoisomeric forms of 1-amino-2-hydroxycyclopentanecarboxylic acid provide data on the purity and lack of significant inhibition of bacterial growth or effectiveness against Jensen sarcoma cells in tissue culture . The X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid offer additional physical data, including the zwitterionic nature of the compounds in the solid state .

Scientific Research Applications

Application 1: Integrin Ligands in Tumor Angiogenesis

  • Specific Scientific Field : Biochemistry and Oncology
  • Summary of the Application : This compound is used in the synthesis of cyclic peptidomimetics, which are actively investigated as inhibitors of tumor angiogenesis and as directing units in tumor-targeting drug conjugates .
  • Methods of Application or Experimental Procedures : The compound is incorporated into two RGD (Arg-Gly-Asp) and one isoDGR (iso-Asp-Gly-Arg) cyclic peptidomimetics using a mixed solid phase/solution phase synthetic protocol . These ligands were then examined in vitro in competitive binding assays to the purified αvβ3 and α5β1 receptors .
  • Results or Outcomes : The IC50 values of the ligands ranged from nanomolar (the two RGD ligands) to micromolar (the isoDGR ligand) with a pronounced selectivity for αvβ3 over α5β1 . In vitro cell adhesion assays were also performed using the human skin melanoma cell line WM115 (rich in integrin αvβ3). The two RGD ligands showed IC50 values in the same micromolar range as the reference compound (cyclo[RGDfV]), while for the isoDGR derivative an IC50 value could not be measured for the cell adhesion assay .

Application 2: Antifungal Agent and GABA Receptor Probe

  • Specific Scientific Field : Biochemistry and Pharmacology
  • Summary of the Application : This compound, specifically its isomer cis-(1 R,2 S)-2-aminocyclopentanecarboxylic acid (Cispentacin), is a potent antifungal agent . Additionally, the racemic cis-4-aminopyrrolidine-3-carboxylic acid has been used to probe the structure of the GABA (gamma-aminobutyric acid) receptor .

Application 3: Influenza Neuraminidase Inhibitor

  • Specific Scientific Field : Biochemistry and Virology
  • Summary of the Application : The compound, specifically its derivative cis-N-Boc-4-aminopyrrolidine-3-carboxylic acid, is a modestly active influenza neuraminidase inhibitor .

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

As a research chemical, cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is primarily used in laboratories for peptide synthesis . Its future applications will likely continue in this area, although specific future directions are not detailed in the available sources.

properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

CAS RN

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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